molecular formula C22H24N4O3S B2607337 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 396724-14-4

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No. B2607337
M. Wt: 424.52
InChI Key: AXDJNFIJYLRRLH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds and functional groups present. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability under various conditions.


Scientific Research Applications

Synthesis and Antiviral Activity

Adamantane derivatives, including structures similar to N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide, have been synthesized and evaluated for their antiviral activities. Notably, certain adamantane derivatives have demonstrated significant activity against the smallpox vaccine virus, highlighting their potential in antiviral research and drug development (Moiseev et al., 2012).

Spectroscopic Investigations and Molecular Docking Studies

The compound's related structures have been subjected to extensive spectroscopic investigations, including FT-IR and FT-Raman spectroscopy, and molecular docking studies. Such studies provide valuable insights into the compound's internal rotations, charge transfer, electron density distribution, and potential inhibitory activities against specific proteins, such as the South African HIV-protease (Haress et al., 2015).

Broad-Spectrum Antibacterial Activity

Adamantane derivatives, structurally similar to the compound , have been synthesized and structurally characterized, revealing unique charge distributions and stacking behaviors in their crystalline states. These molecules have shown potent broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5–2.0 μg/mL, indicating their potential as antibacterial agents (Al-Wahaibi et al., 2020).

Chemical Transformations and Structural Insights

Research has also delved into the chemical transformations of adamantyl-substituted pyrazolones, providing insights into their synthesis, chemical behavior, and potential applications in various fields (Bormasheva et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.


Future Directions

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science. It could also involve suggestions for further research to better understand the compound’s properties and behavior.


Please note that this is a general guide and the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting a specialist in the field or conducting a thorough literature review.


properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-21(22-8-13-5-14(9-22)7-15(6-13)10-22)23-20-18-11-30-12-19(18)24-25(20)16-1-3-17(4-2-16)26(28)29/h1-4,13-15H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDJNFIJYLRRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

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